Ethyl (R)-2-amino-5-phenylpentanoate HCl
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Overview
Description
Ethyl ®-2-amino-5-phenylpentanoate HCl is a chemical compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an amino group, and a phenyl group attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-amino-5-phenylpentanoate HCl typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, which uses concentrated sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of Ethyl ®-2-amino-5-phenylpentanoate HCl may involve more efficient and scalable methods. For instance, the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate as a solvent has been identified as a sustainable and efficient method for esterification . This method offers advantages such as milder reaction conditions and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-amino-5-phenylpentanoate HCl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl ®-2-amino-5-phenylpentanoate HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl ®-2-amino-5-phenylpentanoate HCl involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-phenylpropanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-amino-4-phenylbutanoate: Similar structure but with a different carbon chain length.
Ethyl 2-amino-6-phenylhexanoate: Similar structure but with a longer carbon chain.
Uniqueness
Ethyl ®-2-amino-5-phenylpentanoate HCl is unique due to its specific carbon chain length and the presence of both an amino group and a phenyl group. This combination of functional groups and chain length imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
Ethyl (R)-2-amino-5-phenylpentanoate hydrochloride, a chiral amino acid derivative, has garnered attention for its diverse biological activities. This compound, characterized by the molecular formula C₁₃H₂₀ClNO₂ and a molecular weight of approximately 257.76 g/mol, features an ethyl ester group and a phenylalanine-like structure that contribute to its pharmacological potential.
Structural Characteristics and Synthesis
The synthesis of Ethyl (R)-2-amino-5-phenylpentanoate HCl typically involves multi-step processes that yield high-purity products. The presence of the hydrochloride salt enhances solubility and stability, making it suitable for various biochemical applications. The compound's chiral nature allows it to interact selectively with biological receptors, potentially influencing metabolic pathways.
Biological Activities
This compound exhibits several notable biological activities:
- Neuroprotective Effects : Similar compounds have shown potential neuroprotective properties, suggesting that this compound may also influence neuronal health and neurotransmitter modulation.
- Modulation of Neurotransmitter Systems : Preliminary studies indicate that it may interact with dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.
- Binding Affinity : Interaction studies have focused on its binding affinity to various receptors and enzymes, highlighting its potential role in modulating neurotransmitter systems and metabolic enzymes.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands out among structurally similar compounds:
Compound Name | Similarity | Unique Features |
---|---|---|
D-Homophenylalanine ethyl ester hydrochloride | 0.98 | Different stereochemistry affecting activity |
Methyl 2-amino-3-phenylpropanoate hydrochloride | 0.96 | Shorter carbon chain, different biological effects |
(R)-Methyl 2-amino-3-phenylpropanoate hydrochloride | 0.96 | Similar structure but differs in methylation |
The unique chiral configuration and longer carbon chain of this compound may confer distinct pharmacological properties compared to these similar compounds.
Case Studies and Research Findings
Research has explored the biological activity of this compound through various methodologies:
- Neurotransmitter Modulation : Studies have indicated that compounds with similar structures can modulate neurotransmitter release, suggesting potential applications in treating neurological disorders.
- Cytotoxicity Assessments : In vitro studies assessing cytotoxicity have shown promising results regarding cell viability when tested at varying concentrations, indicating a favorable safety profile .
- Biotransformation Studies : Bioreduction experiments using engineered Escherichia coli have demonstrated the compound's potential for high conversion rates in producing chiral alcohols, which are valuable in organic synthesis .
Properties
Molecular Formula |
C13H20ClNO2 |
---|---|
Molecular Weight |
257.75 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-5-phenylpentanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10,14H2,1H3;1H/t12-;/m1./s1 |
InChI Key |
WOOKDZRTHXBTJE-UTONKHPSSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CCCC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CCOC(=O)C(CCCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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